molecular formula C9HBrCl3F3N2 B13927673 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline

7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline

Katalognummer: B13927673
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: VNQMVWLNFAELSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline is a complex organic compound with the molecular formula C9HBrCl3F3N2 and a molecular weight of 380.37 g/mol . This compound is part of the quinazoline family, known for its diverse applications in medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline involves multiple steps, typically starting with the appropriate quinazoline precursorIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9HBrCl3F3N2

Molekulargewicht

380.4 g/mol

IUPAC-Name

7-bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9HBrCl3F3N2/c10-4-3(9(14,15)16)1-2-6(5(4)11)17-8(13)18-7(2)12/h1H

InChI-Schlüssel

VNQMVWLNFAELSP-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=C1C(F)(F)F)Br)Cl)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.